molecular formula C18H12Cl2F3N3O B2842768 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 321430-81-3

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime

Cat. No.: B2842768
CAS No.: 321430-81-3
M. Wt: 414.21
InChI Key: XKYUFQRENYYGLT-KIBLKLHPSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrrole ring, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime typically involves multiple steps. One common approach starts with the preparation of the pyridine ring substituted with chlorine and trifluoromethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents such as pentafluoropyridine and sodium azide .

The next step involves the formation of the pyrrole ring, which can be synthesized through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the chlorine or trifluoromethyl groups with other functional groups .

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime
  • 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}oxime

Uniqueness

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3O/c19-14-5-3-12(4-6-14)11-27-25-10-15-2-1-7-26(15)17-16(20)8-13(9-24-17)18(21,22)23/h1-10H,11H2/b25-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYUFQRENYYGLT-KIBLKLHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NOCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/OCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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